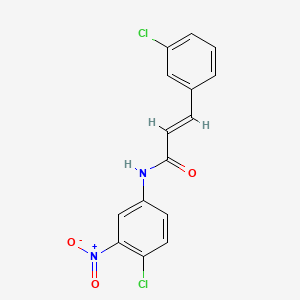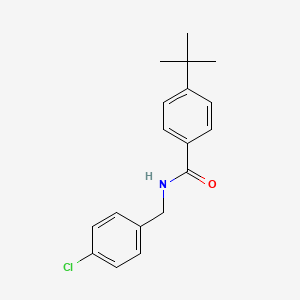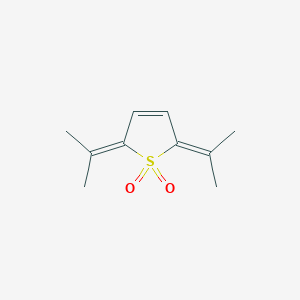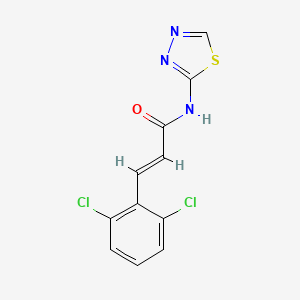
N-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)acrylamide, also known as CNPA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental science. CNPA is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 343.74 g/mol.
Wirkmechanismus
The mechanism of action of N-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)acrylamide involves the inhibition of various enzymes and proteins involved in cellular processes such as DNA replication, protein synthesis, and cell signaling. N-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)acrylamide has been shown to inhibit the activity of enzymes such as topoisomerase II and protein kinase C, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)acrylamide has been shown to exhibit a range of biochemical and physiological effects, including the induction of oxidative stress, DNA damage, and inflammation. Studies have also shown that N-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)acrylamide can affect the expression of various genes involved in cellular processes such as apoptosis, cell cycle regulation, and DNA repair.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)acrylamide in laboratory experiments is its high selectivity and sensitivity towards metal ions, making it a useful tool for the development of biosensors and other analytical techniques. However, the use of N-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)acrylamide in laboratory experiments is limited by its cytotoxicity and potential side effects, which can affect the accuracy and reliability of the results.
Zukünftige Richtungen
There are several future directions for research on N-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)acrylamide, including the development of novel biosensors and other analytical tools for the detection of metal ions. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)acrylamide and its potential applications in cancer therapy and other areas of medicine. Finally, more research is needed to explore the potential environmental impacts of N-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)acrylamide and its potential use in agriculture and other fields.
Synthesemethoden
The synthesis of N-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)acrylamide involves the reaction of 4-chloro-3-nitroaniline and 3-chlorocinnamaldehyde in the presence of a catalyst such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane and is carried out under reflux conditions for several hours. The resulting product is then purified by recrystallization to obtain pure N-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)acrylamide.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)acrylamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a fluorescent probe for the detection of metal ions such as copper, iron, and zinc. N-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)acrylamide has been shown to exhibit high selectivity and sensitivity towards these metal ions, making it a promising candidate for the development of biosensors and other analytical tools.
Another area of research where N-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)acrylamide has shown potential is in the field of cancer therapy. Studies have shown that N-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)acrylamide exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of N-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)acrylamide involves the induction of apoptosis and cell cycle arrest, making it a promising candidate for the development of novel cancer therapeutics.
Eigenschaften
IUPAC Name |
(E)-N-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3/c16-11-3-1-2-10(8-11)4-7-15(20)18-12-5-6-13(17)14(9-12)19(21)22/h1-9H,(H,18,20)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUWDJGZORSQND-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5701073.png)

![methyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5701078.png)

![5-chloro-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5701089.png)
![4-chloro-N-[(dipropylamino)methylene]benzenesulfonamide](/img/structure/B5701095.png)

![N-(3-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5701121.png)

![4-({[(4-carboxy-5-methyl-2-furyl)methyl]thio}methyl)-5-methyl-2-furoic acid](/img/structure/B5701127.png)
![5-[(4-bromobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5701147.png)

![2-chloro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide](/img/structure/B5701160.png)
